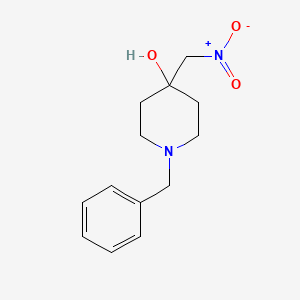

1-Benzyl-4-(nitromethyl)piperidin-4-ol

Beschreibung

Historical Context and Discovery

The development of 1-benzyl-4-(nitromethyl)piperidin-4-ol emerged from the broader historical trajectory of piperidine derivative research that began gaining momentum in the mid-twentieth century. The piperidine moiety itself has been recognized as an important heterocycle for drug design since highly functionalized piperidines can exhibit diverse pharmacological or biological activities. The systematic exploration of substituted piperidines accelerated with the advancement of synthetic methodologies, particularly multicomponent reactions that allowed for the efficient construction of complex molecular architectures. The specific combination of benzyl and nitromethyl substituents in this compound represents a convergence of several synthetic strategies that were developed to enhance the functionality and potential applications of piperidine-based molecules.

The historical significance of this compound is further contextualized by the evolution of piperidine chemistry from simple heterocyclic systems to sophisticated, multi-substituted frameworks. Early work in piperidine chemistry focused primarily on basic substitution patterns, but the development of more advanced synthetic techniques enabled the incorporation of nitromethyl groups at quaternary carbon centers. The benzyl substitution at the nitrogen atom has long been recognized as a valuable protecting group and structural element that enhances both synthetic utility and biological activity potential. This particular compound thus represents a culmination of decades of methodological development in heterocyclic chemistry.

Importance in Chemical Research

This compound occupies a position of considerable importance in contemporary chemical research due to its multifaceted utility as both a synthetic intermediate and a model compound for studying substituted piperidine chemistry. The compound's significance is primarily derived from its role in pharmaceutical intermediate synthesis, where the nitromethyl functionality provides a versatile handle for further chemical transformations. The presence of both tertiary alcohol and nitro group functionalities creates multiple sites for potential chemical modification, making this compound particularly valuable in medicinal chemistry applications where structural diversity is crucial.

The research importance of this compound extends beyond its immediate synthetic applications to encompass its role as a representative example of quaternary carbon-containing piperidines. The ability to introduce nitromethyl groups at quaternary positions represents a significant synthetic achievement that has implications for the broader field of heterocyclic chemistry. Research into compounds of this type has contributed to the development of new synthetic methodologies and has enhanced understanding of structure-activity relationships in piperidine-based pharmaceutical agents. The compound's commercial availability from multiple chemical suppliers indicates sustained research interest and practical utility in ongoing chemical investigations.

Position within Piperidine Derivative Classification

Within the extensive classification system of piperidine derivatives, this compound occupies a distinctive position as a member of the 1,4,4-trisubstituted piperidine family. This classification is particularly relevant given recent research demonstrating that 1,4,4-trisubstituted piperidines represent a versatile class of compounds with potential antiviral properties. The compound's structural features place it within the broader category of nitrogen-benzylated piperidines, which have been extensively studied for their pharmacological properties and synthetic utility.

The classification of this compound is further refined by the presence of the nitromethyl substituent, which categorizes it among the nitro-functionalized piperidines. This particular substitution pattern is relatively uncommon compared to simpler alkyl or aryl substituents, making compounds of this type valuable for exploring structure-activity relationships and developing new synthetic methodologies. The quaternary carbon center bearing both hydroxyl and nitromethyl groups represents an advanced level of functionalization that distinguishes this compound from simpler piperidine derivatives. The combination of these structural elements positions the compound as a representative example of highly functionalized piperidine chemistry.

The pharmacological spectrum of piperidine derivatives encompasses anti-diabetic, anti-cancer, anti-microbial, anti-inflammatory, anti-Alzheimer, anti-viral, anti-fungal, anti-hypertension, anti-malarial, and analgesic effects. Within this broad classification, this compound represents a specialized subclass that combines multiple functional elements to create a compound with potential for diverse applications in pharmaceutical research and development.

Current Research Landscape

The contemporary research landscape surrounding this compound reflects the broader trends in piperidine derivative chemistry, which emphasize the development of structurally complex molecules with enhanced biological activity profiles. Recent advances in synthesis and pharmacological evaluation have focused on the preparation of diverse piperidine scaffolds using both metal-catalyzed and organocatalytic methodologies. The current research environment is characterized by an increased emphasis on developing efficient synthetic routes to highly functionalized piperidines, with particular attention to compounds that incorporate multiple functional groups.

Current investigations into piperidine derivatives have revealed significant potential in various therapeutic areas, with recent studies demonstrating the versatility of substituted piperidines as pharmaceutical intermediates and bioactive compounds. The research landscape is particularly focused on exploring the structure-activity relationships of complex piperidine derivatives, with compounds like this compound serving as important models for understanding how specific substitution patterns influence biological activity. The availability of this compound from commercial sources indicates sustained research interest and suggests ongoing investigations into its potential applications.

The contemporary research environment also reflects advances in synthetic methodology, particularly in the area of multicomponent reactions that can efficiently generate complex piperidine derivatives. Recent work has demonstrated that multicomponent reaction strategies represent efficient and powerful synthetic tools for generating complex chemical libraries, with products formed from three or more reagents in a single step. This methodological advancement has important implications for the synthesis and study of compounds like this compound, enabling more efficient access to structurally diverse piperidine derivatives for biological evaluation.

Structure

2D Structure

Eigenschaften

IUPAC Name |

1-benzyl-4-(nitromethyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c16-13(11-15(17)18)6-8-14(9-7-13)10-12-4-2-1-3-5-12/h1-5,16H,6-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KROYZEIFJNHYOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C[N+](=O)[O-])O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90678055 | |

| Record name | 1-Benzyl-4-(nitromethyl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34259-89-7 | |

| Record name | 1-Benzyl-4-(nitromethyl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthesis of the Key Intermediate: 1-Benzyl-4-piperidone

The preparation of 1-Benzyl-4-(nitromethyl)piperidin-4-ol typically begins with the synthesis of 1-benzyl-4-piperidone, a crucial intermediate. The following method is widely reported and industrially relevant:

- Starting Materials: 4-piperidone monohydrate hydrochloride and benzyl bromide.

- Procedure:

- 4-piperidone hydrochloride is neutralized with potassium carbonate in dry N,N-dimethylformamide (DMF) at room temperature for 30 minutes.

- Benzyl bromide is added dropwise, and the mixture is heated to 65°C for 14 hours to complete the nucleophilic substitution.

- The reaction mixture is cooled, quenched with ice water, and extracted with ethyl acetate.

- The organic layer is washed, dried, and the crude product is purified by crystallization using 2% methanol in chloroform.

- Yield: Approximately 89.3% with high purity.

- Notes: This method avoids the use of harsh conditions and provides a scalable route to 1-benzyl-4-piperidone suitable for further functionalization.

| Step | Reagents & Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 4-piperidone hydrochloride + K2CO3 in DMF | RT | 0.5 h | — | Neutralization |

| 2 | Benzyl bromide addition, heating | 65 °C | 14 h | 89.3 | Nucleophilic substitution |

| 3 | Workup: extraction, washing, drying, crystallization | RT | — | — | Purification |

Introduction of the Nitromethyl Group and Hydroxylation at the 4-Position

The critical step for obtaining this compound is the functionalization of the 4-position of the piperidine ring to introduce both the nitromethyl and hydroxyl groups. While direct literature on this exact compound is limited, the following approaches are inferred from related synthetic strategies involving nitromethylation and hydroxylation of piperidine derivatives:

- Nitromethylation:

- Typically achieved via nucleophilic substitution or addition reactions using nitromethane or nitroalkylating agents on activated piperidine intermediates.

- Base catalysis (e.g., potassium tert-butoxide or sodium methoxide) in polar aprotic solvents such as DMF or isopropanol facilitates the introduction of the nitromethyl moiety.

- Hydroxylation:

- Can be introduced either by direct oxidation of the corresponding piperidine or via reduction of nitroalkylated intermediates.

- Methods include catalytic hydrogenation or use of selective oxidants under controlled conditions.

A related patent (WO2016207907A1) describes the preparation of hydroxylated piperidine derivatives through cyclization and subsequent functional group transformations using bases like potassium tert-butoxide and acid treatment, resulting in mixtures of hydroxylated products with variable purity and yield. Purification often requires chromatographic methods or crystallization from solvent mixtures such as dichloromethane and methanol to achieve high purity.

Optimized Industrial-Scale Preparation Method

An industrially viable preparation method for related piperidine derivatives involves a one-pot synthesis combining:

- Step 1: Reaction of benzylamine with acrylic ester in an alcohol solvent at 50-60°C for 9-24 hours, followed by distillation to recover excess reagents.

- Step 2: Addition of organic alkali (e.g., sodium methoxide, sodium ethoxide, potassium tert-butoxide) and heating at 50-85°C for 9-16 hours to promote condensation.

- Step 3: Acid neutralization and catalyst addition (lithium chloride or calcium chloride) at 60-85°C for 1-5 hours to facilitate further transformations.

- Step 4: pH adjustment with inorganic base, phase separation, solvent recovery, and distillation to isolate the product.

This method yields high purity and good quality piperidine derivatives with reduced production costs and simplified processing, which could be adapted for the preparation of this compound by selecting appropriate nitromethylating agents and reaction conditions.

| Step | Reagents & Conditions | Temperature | Time | Purpose |

|---|---|---|---|---|

| 1 | Benzylamine + acrylic ester in alcohol | 50-60 °C | 9-24 h | Initial condensation |

| 2 | Organic alkali addition, heating | 50-85 °C | 9-16 h | Condensation reaction |

| 3 | Acid neutralization + catalyst (LiCl or CaCl2) addition | 60-85 °C | 1-5 h | Catalytic transformation |

| 4 | pH adjustment, phase separation, solvent recovery, distillation | RT | — | Product isolation and purification |

Purification Techniques

Purification of this compound and its intermediates is critical for achieving high purity and yield:

- Crystallization: Commonly employed using solvent mixtures such as methanol/chloroform or dichloromethane/methanol.

- Slurrying: Using cyclohexane or similar solvents to improve purity and remove impurities.

- Column Chromatography: Though effective, it is laborious and less favored for large-scale production due to time and cost constraints.

- Distillation under Reduced Pressure: Used for solvent recovery and product isolation.

These purification methods are often combined to optimize the final product quality.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents/Conditions | Yield/Outcome | Notes |

|---|---|---|---|

| 1-Benzyl-4-piperidone synthesis | 4-piperidone hydrochloride, K2CO3, benzyl bromide, DMF, 65°C, 14h | ~89.3% yield | Scalable, high purity |

| Nitromethylation & Hydroxylation | Nitromethane or nitroalkylating agents, base catalysis, controlled oxidation | Moderate to high yield (varies) | Requires optimization for purity |

| Industrial one-pot synthesis | Benzylamine, acrylic ester, organic alkali, acid, catalyst, 50-85°C | High purity and yield | Cost-effective, suitable for scale |

| Purification | Crystallization, slurrying, chromatography, distillation | High purity product | Combination of methods preferred |

Analyse Chemischer Reaktionen

1-Benzyl-4-(nitromethyl)piperidin-4-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding nitro and carbonyl derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can convert the nitro group to an amine group.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions towards desired products .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

1-Benzyl-4-(nitromethyl)piperidin-4-ol has shown potential as a candidate for pharmaceutical development, particularly in the following areas:

- Antidepressant Activity : Preliminary studies suggest that this compound may exhibit antidepressant properties by interacting with neurotransmitter systems, although detailed pharmacokinetic and pharmacodynamic profiles are still needed to confirm these effects.

- Neuropharmacology : Its structure suggests potential interactions with various receptors involved in neurological disorders, making it a candidate for further exploration in treating conditions such as anxiety and depression.

The compound's biological activities are primarily attributed to the nitromethyl group, which can undergo various chemical reactions:

- Receptor Binding Studies : Initial interaction studies indicate that this compound may bind to neurotransmitter receptors, impacting serotonin and dopamine pathways. Understanding these interactions is crucial for elucidating its therapeutic potential.

- Mechanisms of Action : The compound may act on specific molecular targets within the central nervous system, influencing signaling pathways relevant to mood regulation and cognitive function.

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Piperidine Ring : The initial step involves creating the piperidine framework through cyclization reactions.

- Substitution Reactions : The introduction of the benzyl and nitromethyl groups occurs via nucleophilic substitution methods, requiring careful control of reaction conditions to achieve high yields and purity.

Wirkmechanismus

The mechanism of action of 1-Benzyl-4-(nitromethyl)piperidin-4-ol involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to receptors or enzymes, modulating their activity. The nitromethyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert pharmacological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Modifications and Pharmacological Implications

Piperidin-4-ol derivatives exhibit diverse biological activities depending on substituents at the C4 and N1 positions. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Piperidin-4-ol Derivatives

Pharmacokinetic and Physicochemical Properties

- Bioavailability : Compounds like RB-005 exhibit high selectivity due to lipophilic substituents (e.g., octylphenethyl), whereas polar groups like nitromethyl may reduce membrane permeability .

- Stability : Nitro groups can undergo metabolic reduction, contrasting with stable trifluoromethyl or aryl substituents .

Biologische Aktivität

1-Benzyl-4-(nitromethyl)piperidin-4-ol is a compound of interest in pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and interaction with various biological systems, drawing from diverse sources.

Chemical Structure and Properties

This compound is characterized by a piperidine ring with a benzyl group and a nitromethyl substituent. Its molecular formula is with an approximate molecular weight of 250.298 g/mol. The presence of the nitromethyl group suggests potential reactivity and interaction with biological targets.

Biological Activities

Preliminary studies indicate that this compound exhibits several biological activities, which may include:

- Neurotransmitter Modulation : Initial findings suggest that the compound may interact with neurotransmitter systems, potentially influencing mood and cognitive functions.

- Antiviral Activity : Related compounds in the piperidine class have shown promise as inhibitors of viral infections, particularly influenza virus, indicating that this compound may share similar properties .

- Cellular Effects : The compound has been observed to influence cellular processes such as signaling pathways and gene expression, which could be relevant for therapeutic applications .

The mechanism of action for this compound is not fully elucidated, but it is hypothesized to involve:

- Binding Interactions : The compound may bind to specific receptors or enzymes, modulating their activity and leading to physiological changes.

- Chemical Reactivity : The nitromethyl group can undergo various chemical reactions that may enhance its interaction with biological targets .

Synthesis

The synthesis of this compound typically involves several steps, including:

- Formation of the Piperidine Ring : Starting from appropriate precursors, the piperidine ring is constructed through cyclization reactions.

- Substitution Reactions : The introduction of the benzyl and nitromethyl groups occurs via nucleophilic substitution or other coupling methods.

- Purification : The final product is purified using techniques such as chromatography to ensure high purity and yield.

Comparative Analysis

To better understand the potential of this compound, it is helpful to compare it with similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Benzyl-4-methylpiperidin-4-ol | Lacks nitro group; different biological activity | |

| 1-Benzyl-4-trifluoromethyl-piperidin-4-ol | Unique electronic properties | |

| 1-Benzyl-4-hydroxypiperidine | Hydroxyl substitution; differing reactivity |

The unique combination of functional groups in this compound may confer distinct biological activities compared to these related compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Benzyl-4-(nitromethyl)piperidin-4-ol, and what reaction conditions are critical for achieving high yields?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with benzylpiperidine derivatives. For example, nitromethylation can be achieved via nitroalkane addition under anhydrous conditions, followed by purification using column chromatography. Key steps include refluxing under inert gas (e.g., argon) to prevent oxidation and using catalysts like oxalic acid for intermediate stabilization. Reaction yields are sensitive to temperature control (e.g., 7 mm Hg for distillation) and stoichiometric ratios, as demonstrated in analogous piperidine syntheses .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions on the piperidine ring, such as distinguishing benzyl and nitromethyl groups. Gas Chromatography-Mass Spectrometry (GC/MS) helps verify molecular weight (e.g., observed m/z 380 in related compounds) and purity. Cross-referencing with databases like NIST ensures accuracy in identifying fragmentation patterns .

Q. What are the key stability considerations for storing and handling this compound to prevent decomposition?

- Methodological Answer : The compound should be stored in airtight containers under inert gas (argon or nitrogen) at low temperatures (-20°C) to minimize hydrolysis of the nitromethyl group. Avoid exposure to moisture and strong acids/bases, as the piperidine ring may undergo ring-opening reactions. Safety protocols include using fume hoods and protective gloves, as recommended for structurally similar amines .

Advanced Research Questions

Q. How can computational modeling be applied to predict the reactivity of the nitromethyl group in this compound under various experimental conditions?

- Methodological Answer : Density Functional Theory (DFT) simulations can model electron density distribution around the nitromethyl group to predict nucleophilic or electrophilic behavior. Software like Gaussian or ORCA can simulate reaction pathways, such as nitro-to-amine reduction, by calculating activation energies. Virtual screening can also optimize solvent systems (e.g., polar aprotic vs. protic) to enhance reaction efficiency .

Q. What strategies can resolve discrepancies in reaction yields when scaling up the synthesis of this compound from laboratory to pilot-scale?

- Methodological Answer : Process Analytical Technology (PAT) tools, such as in-line FTIR spectroscopy, monitor real-time reaction progress during scale-up. Adjustments to mixing efficiency (e.g., impeller design) and heat transfer (jacketed reactors) are critical. Fractional factorial design experiments can identify variables (e.g., catalyst loading, temperature gradients) that disproportionately affect yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.